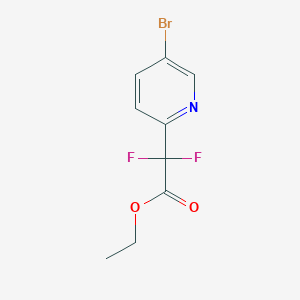

Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate is a chemical compound with the molecular formula C9H10BrNO2 . It is also known by other names such as Ethyl 5-bromo-2-pyridineacetate and Ethyl 2- (5-bromo-2-pyridyl)acetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.09 . It has a predicted boiling point of 282.4±25.0 °C and a predicted density of 1.451±0.06 g/cm3 . The compound is stored under an inert atmosphere at room temperature .Applications De Recherche Scientifique

Photocatalytic Reactions

Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate has been utilized in photocatalytic reactions. A study demonstrated its use in visible-light-driven direct 2,2-difluoroacetylation. This process involved irradiation by a blue light-emitting diode (LED) and resulted in the formation of various 2,2-difluoroalkanoates and 2,2-difluoroalkenoates (Furukawa et al., 2020).

Radical Addition Reactions

This compound plays a significant role in radical addition reactions. It was involved in Na2S2O4-mediated radical additions to vinyl ethers, leading to the synthesis of difluoroacetyl-substituted acetals (Kondratov et al., 2015).

Synthesis of Difluoroalkylated Compounds

This compound is used in the synthesis of various difluoroalkylated compounds. For instance, it was used in a photoinduced vicinal difluoroalkylation and aminosulfonylation of alkynes, which produced ethyl 2,2-difluoro-4-aryl-4-sulfamoylbut-3-enoates (Xiang et al., 2017).

N-Formylation of Amines

In another application, this compound was used in the copper-catalyzed N-formylation of amines, providing an efficient method to produce N-formamides from a range of amines (Li et al., 2018).

Electrosynthesis

This compound was also involved in electrosynthesis processes. It was used in the molar scale electrosynthesis of ethyl-2,2-difluoro-2-trimethylsilylacetate, showcasing its utility in preparing difluoromethylene building block precursors (Clavel et al., 2000).

Visible-Light Photoredox Catalysis

The compound has been a key player in visible-light-induced photoredox catalysis. It was utilized in the Ir(III)-catalyzed difluoroalkylation–bicyclization of 1,7-enynes, forming difluoromethyl-containing benzo[a]fluoren-5-ones (Huang et al., 2020).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2NO2/c1-2-15-8(14)9(11,12)7-4-3-6(10)5-13-7/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNNVRZLXOPTID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=C(C=C1)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2670497.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B2670498.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(4-bromophenyl)ethanone](/img/structure/B2670506.png)

![2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2670508.png)

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-6-phenylpyrimidin-4-one](/img/structure/B2670512.png)

![7-((2-chlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2670515.png)